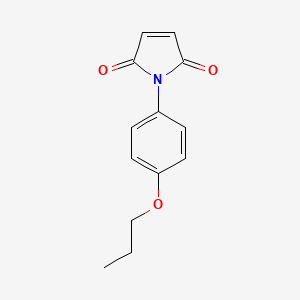

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(4-propoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDHKYNXUCBNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345523 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-07-7 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Propoxyphenyl 1h Pyrrole 2,5 Dione and Analogues

Classical Condensation Pathways for Maleimide (B117702) Synthesis

The traditional and most widely employed route to N-aryl maleimides is a two-step process that begins with the reaction of an aromatic amine with maleic anhydride (B1165640), followed by a dehydration step to form the cyclic imide. iosrjournals.org

The synthesis of 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione classically begins with the acylation of 4-propoxyaniline (B1293681) with maleic anhydride. mdpi.com This initial reaction is typically rapid and proceeds at room temperature in a suitable solvent like ether or tetrahydrofuran (B95107) (THF), leading to the ring-opening of the anhydride and the formation of the corresponding maleanilic acid intermediate, (Z)-4-oxo-4-((4-propoxyphenyl)amino)but-2-enoic acid. iosrjournals.orgorgsyn.org

The second step involves the cyclodehydration of this intermediate to yield the target maleimide. This is commonly achieved by heating the maleanilic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. iosrjournals.orgmdpi.comorgsyn.org Other reagents, including acetyl chloride/triethylamine and phosphorus pentoxide, have also been utilized for this ring-closure step. iosrjournals.org

Table 1: Classical Two-Step Synthesis of N-Aryl Maleimides

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1. Amidation | Substituted Aniline (B41778) + Maleic Anhydride | Ether or THF, Room Temperature | N-Aryl Maleanilic Acid | 87-98% mdpi.comorgsyn.org |

| 2. Cyclodehydration | N-Aryl Maleanilic Acid | Acetic Anhydride, Sodium Acetate, Reflux | N-Aryl Maleimide | 75-93% mdpi.comorgsyn.org |

The formation of the N-aryl maleimide proceeds through two distinct mechanistic stages:

Formation of the Maleanilic Acid Intermediate : This step is a nucleophilic acyl substitution. The nitrogen atom of the aniline derivative (e.g., 4-propoxyaniline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the stable maleanilic acid, a molecule containing both a carboxylic acid and an amide functional group. chegg.comzbaqchem.comchegg.com

Cyclodehydration to the Imide : The second stage is an intramolecular condensation reaction. Under the influence of heat and a dehydrating agent like acetic anhydride, the carboxylic acid group is activated. The amide nitrogen then performs an intramolecular nucleophilic attack on the activated carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable five-membered pyrrole-2,5-dione ring. zbaqchem.com

Modern and Sustainable Synthetic Approaches

While effective, classical methods often require harsh conditions, such as high temperatures and strong acids or bases. nih.govbohrium.com Modern synthetic chemistry has focused on developing more efficient, milder, and environmentally benign alternatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The synthesis of N-substituted cyclic imides, including maleimides, can be significantly expedited using microwave irradiation, often under solvent-free conditions. researchgate.netnih.govsci-hub.box This technique typically leads to higher yields, shorter reaction times (from hours to minutes), and improved product purity compared to conventional heating methods. researchgate.netsci-hub.box The condensation of dicarboxylic acids or their anhydrides with various amines is effectively promoted by microwave energy, making it a green and efficient approach for preparing libraries of N-aryl maleimide derivatives. nih.govsci-hub.box

Table 2: Comparison of Conventional vs. Microwave-Assisted Imide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 2-5 minutes sci-hub.box |

| Energy Input | High and inefficient | Direct and efficient |

| Yields | Good to high | Often very high nih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free researchgate.net |

| Purity | May require extensive purification | Often results in cleaner products researchgate.net |

To circumvent the harsh conditions of traditional imide synthesis, catalyst-mediated systems have been developed. A notable advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.govchemrxiv.org NHC-catalyzed strategies allow for the synthesis of N-aryl maleimides under mild conditions. bohrium.comchemrxiv.org This approach can even be extended to atroposelective synthesis, providing access to axially chiral N-aryl imides with high enantioselectivity, a feat not achievable through classical condensation. nih.govchemrxiv.org The mechanism involves the activation of carboxylic acids or in-situ generated isoimides by the NHC catalyst. nih.govchemrxiv.org

Other catalytic systems, such as those employing palladium, have been used for the cyclization of alkynes and isocyanides to form polysubstituted maleimide derivatives. organic-chemistry.org

Derivatization Strategies at the Pyrrole (B145914) Ring and N-Aryl Substituent

The versatility of the maleimide scaffold lies in its potential for further functionalization, allowing for the creation of a diverse range of analogues.

Derivatization at the Pyrrole Ring : The electron-deficient carbon-carbon double bond of the maleimide ring is a highly reactive site for various transformations. georganics.sk It readily participates in:

Michael Additions : The double bond is an excellent Michael acceptor, reacting with nucleophiles such as thiols. This reactivity is the basis for the widespread use of maleimides in bioconjugation to label proteins at cysteine residues. nih.gov

Diels-Alder Reactions : As a potent dienophile, the maleimide ring undergoes [4+2] cycloaddition reactions with a wide range of dienes, providing access to complex polycyclic structures. georganics.skresearchgate.net

Annulation Reactions : Recent studies have highlighted the use of maleimides in various annulation strategies to construct fused heterocyclic systems. rsc.org

Substitution Reactions : Maleimides can be functionalized through halogenation, arylation, and other substitution reactions at the C3 and C4 positions of the pyrrole ring to produce polysubstituted derivatives. organic-chemistry.orgnih.gov

Derivatization at the N-Aryl Substituent : Modification of the N-aryl portion is most commonly achieved by selecting an appropriately substituted aniline as the starting material in the synthetic sequence. iosrjournals.orgmdpi.comresearchgate.net For this compound, the 4-propoxyaniline precursor dictates the final structure. To create analogues with different functionalities on the phenyl ring (e.g., alkyl, halogen, nitro groups), the corresponding substituted aniline is used in the initial condensation with maleic anhydride. This modular approach allows for the systematic exploration of structure-activity relationships by varying the electronics and sterics of the N-aryl substituent.

Advanced Purification Techniques in Organic Synthesis

Achieving high purity of the synthesized this compound is essential for its intended applications. Advanced purification techniques are employed to remove impurities such as the intermediate maleamic acid, unreacted starting materials, and byproducts from the cyclodehydration step. The most common and effective methods for purifying N-aryl maleimides are recrystallization and column chromatography.

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should be either highly soluble or insoluble at all temperatures. For N-aryl maleimides, alcoholic solvents or their aqueous mixtures are often effective. For instance, N-substituted maleimide derivatives have been successfully recrystallized from ethanol/water mixtures. ucl.ac.be The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor.

Column chromatography is another powerful technique for the purification of organic compounds. It relies on the differential adsorption of the components of a mixture onto a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase is passed through it. For N-aryl maleimides, silica gel column chromatography is a standard purification method. The selection of the eluent (solvent system) is crucial for achieving good separation. A solvent system is chosen to provide a good separation of the desired product from its impurities on a thin-layer chromatography (TLC) plate before performing the column chromatography. Common solvent systems for N-aryl maleimides include mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate. researchgate.net

A more comprehensive purification strategy for N-substituted maleimides has been described, which involves a multi-step process to remove various types of impurities. This can include an initial purification by silica gel column chromatography to separate the bulk of the impurities, followed by recrystallization to further enhance the purity. For the removal of volatile impurities and residual solvents, distillation under reduced pressure can also be employed. google.com

The following table outlines the parameters for advanced purification techniques applicable to this compound and its analogues.

| Technique | Stationary Phase/Solvent System | Key Parameters | Typical Purity Achieved |

|---|---|---|---|

| Recrystallization | Ethanol/Water, 2-Propanol | Dissolution at boiling point, slow cooling to room temperature, followed by filtration. | >98% |

| Column Chromatography | Silica Gel; Hexanes/Ethyl Acetate gradients | Proper solvent polarity to achieve good separation on TLC (Rf ~0.3-0.4). | >99% |

| Multi-step Purification | Silica Gel Chromatography followed by Recrystallization and/or Distillation | Combination of techniques to remove different types of impurities (e.g., polar, non-polar, volatile). | High (approaching analytical standard) |

A comprehensive analysis of the scientific literature reveals a significant scarcity of detailed, publicly available experimental data for the chemical compound this compound. While the existence of this compound is noted in various chemical databases, exhaustive spectroscopic characterization as required by the outlined article structure is not present in the accessible domain.

Searches for specific datasets, including high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, two-dimensional NMR (HMQC, HMBC), Fourier Transform Infrared (FT-IR) vibrational modes, detailed mass spectrometry fragmentation pathways, and UV-Visible electronic transition data, did not yield the specific research findings necessary to construct the requested in-depth article and associated data tables.

The available information is generally limited to basic identifiers such as molecular formula and weight, with some commercial suppliers providing purity levels. However, the in-depth experimental results and detailed interpretations needed to fulfill the requirements for a scientific article focusing on advanced structural elucidation and conformational analysis are not available in published, peer-reviewed literature or comprehensive open-access spectral databases.

Therefore, it is not possible to generate the requested article with the specified level of scientific detail and data presentation due to the absence of the necessary foundational research data in the public domain. Any attempt to do so would require speculation or fabrication of data, which would compromise the scientific accuracy and integrity of the content.

Advanced Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy Studies (e.g., Raman Spectroscopy) for Molecular Dynamics

While general methodologies for these analytical techniques are well-established for related N-substituted maleimide (B117702) compounds, the specific crystallographic parameters (unit cell dimensions, bond lengths, bond angles, torsion angles), details of intermolecular contacts, quantitative data from Hirshfeld surface analysis, and vibrational modes from Raman spectroscopy are unique to each molecule and must be determined experimentally. Without access to a published crystal structure or spectroscopic analysis of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione, any attempt to generate this information would be speculative and would not meet the required standards of scientific accuracy.

Researchers interested in these specific structural and dynamic properties of this compound would need to perform the relevant experimental investigations, namely single-crystal X-ray diffraction and Raman spectroscopy, to obtain the necessary data.

A comprehensive search for specific theoretical and computational investigation data for the compound “this compound” did not yield detailed research findings necessary to generate the requested article. The available literature discusses methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and electronic structure analysis for the broader class of N-aryl maleimides, but does not provide specific calculated values, data tables, or conformational energy landscapes for this compound itself.

Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on the specified compound without access to dedicated research on its computational properties. Generating content for the requested sections would require speculation or the use of data from analogous compounds, which would violate the instructions to focus exclusively on "this compound" and maintain scientific accuracy.

Theoretical and Computational Investigations

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values.

For a molecule like 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione, an MEP analysis would typically be performed using Density Functional Theory (DFT) calculations. The resulting map would likely show regions of negative electrostatic potential (usually colored in shades of red and yellow) concentrated around the electronegative oxygen atoms of the dione (B5365651) group on the pyrrole (B145914) ring. These areas represent the most probable sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored in blue) would be expected around the hydrogen atoms, particularly those of the propoxy group and the phenyl ring, indicating sites susceptible to nucleophilic attack. The MEP map for a related N-substituted maleimide (B117702) showed that negative and positive regions can shift upon dimerization, indicating changes in reactivity.

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity and Nucleophilicity Indices

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of the chemical potential and chemical hardness.

Nucleophilicity Index (Nu): While several definitions exist, nucleophilicity generally relates to the electron-donating ability of a molecule. For some N-substituted maleimides, Fukui functions and dual descriptors have been used to identify nucleophilic and electrophilic regions within the molecule.

For this compound, the maleimide and benzyl (B1604629) groups would likely be identified as key electrophilic and nucleophilic regions, respectively.

| Index | Formula | Hypothetical Value |

| Electrophilicity (ω) | μ2/(2η) | 4.01 eV |

Note: The value in this table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can observe how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the solvent environment. Studies on related maleimide derivatives have utilized simulations to understand solvent effects on their spectral properties. researchgate.net Such simulations for this compound would be crucial for understanding its solubility, stability, and how it might interact with other molecules in a biological or chemical system. The simulations could reveal key hydrogen bonding interactions and the influence of the propoxy tail on the molecule's aggregation and solvation properties.

Reactivity and Reaction Pathways of 1 4 Propoxyphenyl 1h Pyrrole 2,5 Dione

Polymerization Chemistry of Maleimide (B117702) Derivatives

N-substituted maleimides are valuable monomers in polymer chemistry, known for producing polymers with high thermal stability. acs.org The polymerization behavior of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione can be understood through the established mechanisms for N-aryl maleimide derivatives.

N-substituted maleimides, including N-aryl derivatives, readily undergo free radical polymerization. acs.orgscientific.net This process can be initiated by standard radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization proceeds via the opening of the double bond in the maleimide ring to form a growing polymer chain.

Homopolymerization: this compound has the potential to homopolymerize, forming poly(this compound). Polymers derived from N-aryl maleimides are noted for their thermal stability and solubility characteristics, which can be tuned by the N-substituent. acs.org

Copolymerization: The compound can also be copolymerized with other vinyl monomers, such as styrene, to create alternating copolymers. nih.gov The use of chain transfer agents can effectively regulate the molecular weight of the resulting copolymers. nih.gov The specific properties of the resulting polymer, including thermal stability and mechanical properties, are influenced by the nature of the comonomer and the molecular weight. nih.gov

| Polymerization Type | Monomer(s) | Typical Initiator | Key Characteristics of Resulting Polymer |

|---|---|---|---|

| Homopolymerization | This compound | AIBN, BPO | High thermal stability. acs.org |

| Copolymerization | This compound and Styrene | BPO | Alternating structure, controlled molecular weight, heat resistance. nih.gov |

The electron-deficient double bond of the maleimide ring makes this compound an excellent dienophile in Diels-Alder reactions. wikipedia.orgmdpi.com This [4+2] cycloaddition reaction occurs between the maleimide (the dienophile) and a conjugated diene, reliably forming six-membered rings. wikipedia.org

The reaction is a concerted pericyclic process that allows for significant control over stereochemistry. wikipedia.org Furan and its derivatives are common dienes used in these reactions with maleimides, often forming a thermally reversible adduct. nih.gov This reversibility—cycloaddition at lower temperatures and a retro-Diels-Alder reaction at higher temperatures—is a key feature in designing self-healing materials and dynamic polymer networks. nih.gov N-arylmaleimides react readily with dienes like 2,5-dimethylfuran (B142691) to yield the corresponding exo Diels-Alder adduct. nih.gov

| Diene | Reaction Type | Product | Key Features |

|---|---|---|---|

| Furan / Substituted Furans | [4+2] Diels-Alder Cycloaddition | Bicyclic Adduct (e.g., Oxanorbornene derivative) | Thermally reversible; adduct forms at low temperatures, reactants reform at high temperatures. nih.gov |

| Cyclopentadiene | [4+2] Diels-Alder Cycloaddition | Norbornene dicarboximide derivative | Highly efficient reaction used in materials synthesis. wikipedia.org |

| Butadiene | [4+2] Diels-Alder Cycloaddition | Substituted cyclohexene (B86901) dicarboximide | Fundamental reaction for forming six-membered rings. wikipedia.org |

Nucleophilic and Electrophilic Reactivity at the Pyrrole-2,5-dione Core

The dominant reaction at the pyrrole-2,5-dione core is nucleophilic addition to the carbon-carbon double bond, a classic example of a Michael or 1,4-conjugate addition. nih.gov This reactivity is central to the widespread use of maleimides in bioconjugation, where they selectively react with thiol groups.

Nucleophilic Addition: The double bond is highly electrophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups. It readily reacts with soft nucleophiles, most notably thiols (thiolates), to form a stable thiosuccinimide adduct. tandfonline.comrsc.org This thiol-maleimide reaction is a cornerstone of "click" chemistry, valued for its high efficiency, selectivity, and mild reaction conditions. rsc.orgresearchgate.net The reaction rate is pH-dependent, as the nucleophilic thiolate anion (RS⁻) is the reactive species. tandfonline.comnih.gov Amines can also act as nucleophiles, though the reaction is often more complex. nih.gov

Electrophilic Reactivity: The pyrrole-2,5-dione core itself is electron-poor and generally not susceptible to electrophilic attack. Electrophilic substitution would more likely occur on the electron-rich 4-propoxyphenyl ring.

Influence of the N-Aryl (4-Propoxyphenyl) Substituent on Reaction Kinetics and Selectivity

This electronic character has several consequences:

Reaction Kinetics: Compared to an unsubstituted N-phenyl maleimide or one with an electron-withdrawing group (e.g., N-(4-nitrophenyl)maleimide), the electron-donating propoxy group slightly reduces the electrophilicity of the double bond. This leads to a decreased reaction rate for nucleophilic additions (like the thiol-maleimide reaction) and cycloadditions. kinampark.comnih.gov Conversely, N-aryl maleimides with electron-withdrawing groups react faster with nucleophiles. mdpi.comnih.gov Despite this slight reduction, N-aryl maleimides in general react more rapidly with thiols than N-alkyl maleimides. mdpi.com

Selectivity: The substituent's electronic nature primarily impacts the rate rather than the selectivity of common reactions like Diels-Alder or Michael additions, which are inherently highly selective.

| N-Aryl Substituent | Electronic Effect | Effect on Maleimide Electrophilicity | Relative Rate of Nucleophilic Addition |

|---|---|---|---|

| 4-Propoxyphenyl (Electron-Donating) | +R > -I | Decreased | Slower than unsubstituted N-phenyl |

| Phenyl (Neutral) | - | Baseline for N-aryl | Baseline |

| 4-Nitrophenyl (Electron-Withdrawing) | -R, -I | Increased | Faster than unsubstituted N-phenyl mdpi.comnih.gov |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the maleimide ring and its adducts is a crucial factor, particularly in aqueous applications like bioconjugation. The primary degradation pathway is the hydrolysis of one of the amide bonds in the five-membered ring.

Maleimide Hydrolysis: The pyrrole-2,5-dione ring can undergo hydrolysis to form the corresponding unreactive maleamic acid. tandfonline.com This reaction is pH-dependent, occurring more rapidly in alkaline conditions. N-aryl maleimides tend to hydrolyze faster than N-alkyl maleimides. kinampark.comucl.ac.uk This is attributed to the phenyl ring's ability to delocalize the nitrogen lone pair electrons, which increases the susceptibility of the carbonyl carbons to nucleophilic attack by water. kinampark.com The electron-donating 4-propoxyphenyl group would be expected to slightly increase the stability of the maleimide ring towards hydrolysis compared to N-phenylmaleimide by counteracting this effect.

Thiosuccinimide Adduct Stability: After reaction with a thiol, the resulting thiosuccinimide ring can also undergo hydrolysis. This ring-opening is beneficial in applications like antibody-drug conjugates because the resulting maleamic acid thioether is no longer susceptible to a retro-Michael reaction, which would cleave the conjugate. nih.govprolynxinc.com The rate of this stabilizing hydrolysis is also influenced by the N-substituent. Electron-withdrawing N-aryl groups significantly accelerate the rate of ring-opening, while electron-donating groups would have a lesser effect. nih.govprolynxinc.com

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1h Pyrrole 2,5 Dione Derivatives

Molecular Target Interactions and Binding Modes (Mechanistic Studies)

Understanding the interactions of 1H-pyrrole-2,5-dione derivatives with their molecular targets is crucial for rational drug design. Mechanistic studies, including enzyme inhibition assays and computational modeling, have provided valuable insights into their binding modes and the structural features that govern their activity.

Enzyme Inhibition Profiles

HMG-CoA Reductase: Certain pyrrole (B145914) derivatives have been investigated for their potential to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. For instance, a series of 7-[2,3-diaryl-5-(1-methylethyl)-1H-pyrrol-1-yl]-3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their in vitro inhibitory activity against this enzyme. Structure-activity relationship studies revealed that a 4-fluorophenyl group at the 2-position of the pyrrole ring was preferred for potent inhibition. Furthermore, the introduction of various substituted phenyl groups at the 3-position yielded compounds with comparable enzyme inhibitory activities but differing lipophilicities. Notably, a pentasubstituted pyrrole derivative within this series demonstrated a tenfold greater potency than the established drug lovastatin, highlighting the potential of the pyrrole scaffold in developing effective HMG-CoA reductase inhibitors.

Acetylcholinesterase: The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Research has explored the potential of pyrrole derivatives as AChE inhibitors. A study focused on polysubstituted pyrroles identified compounds with selective inhibitory activity towards AChE over the related enzyme butyrylcholinesterase (BChE). The structure-activity relationships indicated that the nature and position of substituents on the pyrrole ring are critical for potent and selective inhibition. For example, certain N-phenylmaleimide derivatives, which share the 1H-pyrrole-2,5-dione core structure, have been synthesized and investigated as potential acetylcholinesterase inhibitors.

Ligand-Protein Docking Simulations for Interaction Prediction

Computational methods, particularly ligand-protein docking simulations, have been instrumental in predicting and rationalizing the binding modes of 1H-pyrrole-2,5-dione derivatives with their protein targets. These in silico studies provide a three-dimensional representation of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity.

For example, molecular docking studies have been performed on 1-methyl-1H-pyrrole-2,5-dione derivatives to understand their binding interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isozymes. The results of these simulations provided a theoretical basis for the observed experimental biological data, revealing that certain derivatives have a stronger binding interaction with COX-2 than with COX-1. Similarly, docking studies have been employed to elucidate the binding of pyrrole derivatives to the active sites of other enzymes, including epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), aiding in the design of potent and selective inhibitors.

In Vitro Cellular and Biochemical Pathway Modulation

Beyond direct enzyme inhibition, 1H-pyrrole-2,5-dione derivatives exert their biological effects by modulating various cellular and biochemical pathways. In vitro studies using cell-based assays have been crucial in unraveling the mechanisms underlying their pharmacological activities.

Mechanisms of Inhibiting Cellular Lipid Accumulation

Excessive lipid accumulation in macrophages, leading to the formation of foam cells, is a critical event in the development of atherosclerosis. Certain 1H-pyrrole-2,5-dione derivatives have been identified as potent inhibitors of cholesterol absorption and, consequently, macrophage foam cell formation. A study investigating a series of these derivatives found that a lead compound exhibited stronger in vitro cholesterol absorption inhibitory activity than the clinically used drug ezetimibe. Further investigation revealed that this compound could significantly inhibit lipid accumulation within macrophages in a concentration-dependent manner. nih.gov This effect is attributed to the modulation of pathways involved in cholesterol uptake and efflux in these cells.

Modulation of Pro-Inflammatory and Anti-Inflammatory Cytokine Production

Inflammation is a key pathological process in numerous diseases, and the modulation of cytokine production is a significant therapeutic strategy. Various pyrrole derivatives have demonstrated the ability to modulate the production of both pro-inflammatory and anti-inflammatory cytokines.

Studies have shown that certain 1H-pyrrole-2,5-dione analogues can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. For instance, one study highlighted a pyrrole-2,5-dione compound that demonstrated the strongest inhibition of pro-inflammatory cytokine production among the tested derivatives. Another investigation into a different pyrrole derivative revealed a significant decrease in serum TNF-α levels in an in vivo model of systemic inflammation. Conversely, some pyrrole-based compounds have been shown to promote the secretion of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), suggesting a dual role in regulating the inflammatory response.

Investigation of Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and contribute to various pathological conditions when produced in excess. The ability of a compound to modulate ROS levels is an important aspect of its pharmacological profile.

Quantitative Structure-Activity Relationships (QSAR) Modeling

A variety of QSAR modeling techniques have been applied to different series of 1H-pyrrole-2,5-dione derivatives to explore their structure-activity relationships for a range of biological targets. These studies often employ methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of molecules with their biological activity.

For instance, in a study focused on the anticonvulsant activity of a series of N-phenylsuccinimide derivatives, which share the pyrrolidine-2,5-dione core, a 3D-QSAR study was conducted to understand the structural requirements for their therapeutic action. The developed models, which exhibited good statistical significance, highlighted the importance of specific steric and electronic features for activity. A key finding was that the steric properties of the molecules had a more significant impact on the anticonvulsant activity than the electrostatic properties. nih.gov

In another QSAR study on a series of N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen oxidase (PPO), various molecular descriptors were calculated and correlated with their inhibitory activity. researchgate.net The study utilized principal component analysis and multiple linear regression to build the QSAR model. The resulting models were able to predict the inhibitory activity of the compounds and provided insights into the structural features that could be modified to design more potent PPO inhibitors. researchgate.net

The table below presents a hypothetical dataset based on a QSAR study of 1H-pyrrole-2,5-dione derivatives, illustrating the relationship between the chemical structure, experimental biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration), and the predicted activity from a QSAR model.

| Compound ID | R-Group | Experimental pIC50 | Predicted pIC50 |

| 1 | H | 5.2 | 5.3 |

| 2 | 4-CH3 | 5.8 | 5.7 |

| 3 | 4-OCH3 | 6.1 | 6.0 |

| 4 | 4-Cl | 6.5 | 6.6 |

| 5 | 4-NO2 | 7.2 | 7.1 |

| 6 | 3-CH3 | 5.5 | 5.4 |

| 7 | 3-Cl | 6.2 | 6.3 |

| 8 | 2-CH3 | 5.1 | 5.0 |

| 9 | 2-Cl | 5.9 | 5.8 |

| 10 | 4-CF3 | 6.9 | 6.8 |

The robustness and predictive power of a QSAR model are evaluated using several statistical parameters. The squared correlation coefficient (r²) indicates the goodness of fit of the model, with values closer to 1.0 suggesting a stronger correlation. The cross-validated squared correlation coefficient (q²) is a measure of the model's predictive ability, assessed through techniques like leave-one-out cross-validation. A high q² value (typically > 0.5) indicates a reliable and predictive model.

For example, a CoMSIA model developed for a series of anticonvulsant enaminones, which are structurally related to the 1H-pyrrole-2,5-dione core, yielded a q² of 0.698 and an r² of 0.991, indicating a highly predictive model. nih.gov This particular study also revealed that hydrophobicity was a major contributing factor to the anticonvulsant activity. nih.gov

The insights gained from such QSAR models are often visualized through contour maps in the case of 3D-QSAR. These maps highlight regions in the three-dimensional space around the aligned molecules where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to either increase or decrease the biological activity. This graphical representation serves as a valuable guide for medicinal chemists to design new derivatives with enhanced potency.

Advanced Research Applications and Potential in Chemical Science

Utility as Monomers in Polymer Synthesis and Materials Science

N-substituted maleimides are well-regarded for their ability to undergo polymerization, leading to the formation of thermally stable polymers. jocpr.comhumanjournals.comresearchgate.nethumanjournals.comhumanjournals.com The reactivity of the double bond within the maleimide (B117702) ring allows for both homopolymerization and copolymerization with other vinyl monomers through free-radical mechanisms. jocpr.comhumanjournals.comhumanjournals.com While specific studies on the homopolymerization of 1-(4-propoxyphenyl)-1H-pyrrole-2,5-dione are not extensively documented, the behavior of analogous N-arylmaleimides, such as N-(4-methoxyphenyl)maleimide, provides valuable insights. humanjournals.comhumanjournals.com

Polymers derived from N-arylmaleimides generally exhibit high glass transition temperatures and excellent thermal stability due to the rigidity of the polymer backbone imparted by the imide rings. humanjournals.com The propoxyphenyl substituent in this compound is expected to influence the physical properties of the resulting polymers, potentially affecting their solubility in organic solvents and their mechanical characteristics.

Copolymerization of N-substituted maleimides with common monomers like styrenes and acrylates has been shown to produce materials with tailored properties. jocpr.comhumanjournals.comhumanjournals.com For instance, the copolymerization of N-(4-methoxyphenyl)maleimide with ethyl acrylate (B77674) has been reported, yielding copolymers with distinct thermal degradation profiles. humanjournals.comhumanjournals.com It is anticipated that this compound could be similarly employed in copolymerization reactions to create novel materials with specific thermal and mechanical properties for applications in areas such as high-performance plastics and engineering materials.

Table 1: Potential Polymerization Behavior of this compound

| Polymerization Type | Potential Properties of Resulting Polymer |

|---|---|

| Homopolymerization | High thermal stability, high glass transition temperature, potential for good mechanical strength. |

| Copolymerization | Tunable thermal and mechanical properties depending on the comonomer, potential for improved processability and solubility. |

Role in Probe Development for Biological Systems

The maleimide group is a well-established reactive handle in bioconjugation chemistry, primarily due to its high selectivity for thiol groups found in cysteine residues of proteins. This reaction proceeds under mild conditions, making it ideal for modifying biological molecules. While specific applications of this compound as a chemical probe are still under exploration, the general principles of maleimide-based probes suggest its significant potential in this area.

Maleimide derivatives are frequently incorporated into fluorescent probes and other labeling agents for the detection and identification of proteins. The propoxyphenyl group could be further functionalized to introduce reporter groups such as fluorophores, enabling the tracking and visualization of specific proteins within complex biological systems.

Furthermore, the development of environment-sensitive fluorescent probes, where the fluorescence properties change upon binding to a target, is a key area of research. The propoxyphenyl moiety could influence the photophysical properties of a potential probe, and its interaction with the local environment of a protein's cysteine residue could lead to detectable changes in fluorescence, aiding in the study of protein conformation and function.

Contribution to Catalyst Design and Ligand Development

The nitrogen and oxygen atoms within the pyrrole-2,5-dione ring of this compound offer potential coordination sites for transition metals. The development of novel ligands is crucial for advancing the field of catalysis, and N-aryl substituted compounds have been explored as components of catalytic systems.

While there is a lack of specific reports on the use of this compound as a ligand, the broader class of N-aryl compounds has been investigated in the context of transition metal complexes. These complexes have shown promise in various catalytic transformations. The electronic properties of the propoxyphenyl group could modulate the electron density at the metal center in a potential complex, thereby influencing its catalytic activity and selectivity. Further research is needed to synthesize and characterize metal complexes of this compound and to evaluate their efficacy in catalytic reactions such as cross-coupling, oxidation, and polymerization.

Prospects in Advanced Organic Synthesis Methodologies

The pyrrole-2,5-dione moiety is a versatile building block in organic synthesis, known for its participation in a variety of chemical transformations. The electron-deficient double bond of the maleimide ring makes it an excellent dienophile in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems. nih.govwikipedia.org The reaction of N-arylmaleimides with dienes provides a straightforward route to a diverse range of polycyclic structures. nih.gov

The reactivity of this compound as a dienophile would allow for the synthesis of novel carbocyclic and heterocyclic frameworks. The propoxyphenyl group can influence the stereoselectivity of the cycloaddition and can be a handle for further synthetic modifications.

Beyond cycloadditions, the maleimide scaffold can participate in other synthetic methodologies. For instance, multicomponent reactions involving maleimides could provide rapid access to complex molecular architectures from simple starting materials. The unique reactivity of the this compound could be harnessed to develop novel and efficient synthetic routes to valuable organic compounds.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings for 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione

Detailed academic investigations specifically centered on this compound are not extensively documented in publicly available literature. The primary information available for this compound is its basic physicochemical data, which is crucial for its synthesis, identification, and handling in a laboratory setting. Commercial suppliers provide foundational data for this compound.

| Property | Value |

|---|---|

| CAS Number | 89143-07-7 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

The academic contributions to the broader class of 1H-pyrrole-2,5-dione derivatives are, however, substantial. Research has shown that compounds bearing this heterocyclic core exhibit a wide array of pharmacological properties. These include anti-inflammatory, antimicrobial, and even cholesterol absorption inhibitory activities. mdpi.comnih.gov For instance, certain N-substituted 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as potential inhibitors of cholesterol absorption, which could play a role in managing atherosclerosis. nih.gov The core structure of pyrrole-2,5-dione is recognized for its potential in developing new therapeutic agents.

Identification of Unexplored Research Avenues and Methodological Challenges

The limited specific research on this compound opens up numerous avenues for future investigation. A primary area of unexplored research is the systematic evaluation of its biological activities. Drawing parallels from related N-aryl pyrrole-2,5-diones, a comprehensive screening of this compound for potential antimicrobial, antifungal, antiviral, and anticancer properties is a logical next step. ontosight.ai

Unexplored Research Avenues:

Synthesis and Optimization: While the compound is commercially available, the development of novel, efficient, and scalable synthetic routes would be a valuable contribution. Methodologies that allow for the facile diversification of the aryl substituent would be particularly useful for structure-activity relationship (SAR) studies.

Biological Screening: A thorough investigation into the biological profile of this compound is warranted. This should include assays for:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

Enzyme Inhibition: Investigating its potential to inhibit key enzymes implicated in various diseases, drawing from the known activities of other maleimide (B117702) derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues with variations in the alkoxy chain length (e.g., methoxy, ethoxy, butoxy) on the phenyl ring could provide valuable insights into the structural requirements for optimal activity.

Methodological Challenges:

A significant challenge in the study of N-substituted pyrrole-2,5-diones is predicting their precise mechanism of action. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with biological nucleophiles like cysteine residues in proteins, can lead to a broad range of biological effects. Distinguishing between specific, targeted interactions and non-specific covalent modification presents a considerable methodological hurdle. Advanced techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the specific cellular targets of this compound.

Broader Implications for Heterocyclic Chemistry and Mechanistic Biology

The study of this compound and its analogues holds broader implications for both heterocyclic chemistry and mechanistic biology.

Implications for Heterocyclic Chemistry:

The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry. The systematic exploration of derivatives like this compound contributes to a deeper understanding of how substitutions on the nitrogen atom influence the chemical and physical properties of the heterocyclic core. This knowledge can guide the rational design of new heterocyclic compounds with tailored properties for various applications, from pharmaceuticals to materials science. The synthesis and reaction chemistry of these compounds also provide valuable insights into fundamental principles of heterocyclic chemistry.

Implications for Mechanistic Biology:

Should this compound exhibit significant biological activity, elucidating its mechanism of action would be of great interest to mechanistic biology. Identifying the specific cellular pathways and molecular targets modulated by this compound could uncover novel therapeutic strategies. For instance, if it were found to be a potent enzyme inhibitor, detailed kinetic and structural studies could reveal the molecular basis of its inhibitory activity. Understanding how the 4-propoxyphenyl group contributes to target binding and selectivity would provide valuable information for the design of more potent and specific modulators of biological processes. The investigation of such compounds contributes to the broader understanding of how small molecules interact with biological systems and can be utilized as tools to probe complex cellular functions.

Q & A

Q. What are the standard synthetic routes for 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Pyrrole ring formation : Condensation of maleic anhydride derivatives with substituted anilines (e.g., 4-propoxy-aniline) under acidic conditions.

- Functionalization : Introduction of the propoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and confirmed via NMR and mass spectrometry .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : To confirm the substitution pattern on the pyrrole ring and aryl group (e.g., H NMR for propoxy chain protons, C NMR for carbonyl groups).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.

- X-ray crystallography : To resolve the crystal structure using programs like SHELXL (for small-molecule refinement) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis of the pyrrole-dione moiety.

- Handling : Use PPE (gloves, goggles) due to potential irritant properties. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its enzyme inhibition potential?

- Assay selection : Use fluorometric or colorimetric enzyme activity assays (e.g., kinase or protease inhibition studies).

- Dose-response curves : Test compound concentrations across a logarithmic range (1 nM–100 µM) to calculate IC values.

- Control experiments : Include known inhibitors (positive controls) and DMSO-only treatments (negative controls) .

Q. What strategies resolve contradictions in reported biological activity data?

- Reproducibility checks : Verify purity (>95% by HPLC) and solubility (e.g., DMSO stock preparation).

- Orthogonal assays : Compare results from enzymatic assays with cellular models (e.g., cytotoxicity in cancer cell lines).

- Structural analogs : Test derivatives (e.g., fluorophenyl or methoxyphenyl analogs) to identify substituent-specific effects .

Q. How can X-ray crystallography elucidate its binding mode with biological targets?

- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) and collect diffraction data.

- Refinement : Use SHELX programs to model electron density maps, highlighting interactions (e.g., hydrogen bonds with the dione moiety).

- Validation : Cross-reference with molecular docking simulations (e.g., AutoDock Vina) .

Q. What computational approaches predict its interactions with biological targets?

- Molecular docking : Use software like Schrödinger Suite or GROMACS to model binding to active sites (e.g., ATP-binding pockets).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict activity trends .

Q. How do structural modifications influence its photophysical properties for material science applications?

- Substituent effects : Compare propoxyphenyl derivatives with nitro- or hydroxy-substituted analogs via UV-Vis and fluorescence spectroscopy.

- Solid-state studies : Investigate π–π stacking or hydrogen-bonding networks using single-crystal XRD .

Q. What are common synthetic impurities, and how are they characterized?

- Byproducts : Unreacted maleic anhydride or incomplete substitution intermediates.

- Detection : HPLC-MS or H NMR (e.g., residual propyl halides in alkylation steps).

- Mitigation : Optimize reaction stoichiometry and purification protocols .

Q. How to evaluate its stability under varying experimental conditions (pH, temperature)?

- Accelerated degradation studies : Incubate at pH 2–12 and 40–60°C for 24–72 hours.

- Analytical monitoring : Track decomposition via LC-MS or H NMR (e.g., hydrolysis of the dione ring).

- Stabilizers : Add antioxidants (e.g., BHT) for oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.